(2S)-2-aminoheptanedioic acid
Description
(2S)-2-Aminoheptanedioic acid (IUPAC name: 2-aminopimelic acid) is a non-proteinogenic α-amino acid with a seven-carbon backbone containing two carboxylic acid groups at positions 1 and 7 and an amino group at position 2 (S-configuration). Structurally, it is analogous to glutamic acid but with an extended aliphatic chain. Its molecular formula is C₇H₁₁NO₄, and it is a chiral compound with a molecular weight of 173.17 g/mol.
This compound has been utilized in synthetic chemistry, particularly in carbodiimide-fueled reaction cycles to study dissipative systems and suppress catalyst poisoning . Unlike its racemic counterpart (DL-2-aminopimelic acid), the (2S)-enantiomer exhibits stereospecific interactions in biochemical pathways .
Properties
IUPAC Name |
(2S)-2-aminoheptanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLUIFNNFIIKC-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307810 | |
| Record name | (2S)-2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26630-55-7 | |
| Record name | (2S)-2-Aminoheptanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26630-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopimelic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026630557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-2-aminopimelic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-Aminoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINOPIMELIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0603E10Z5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-2-aminopimelic acid can be synthesized through various methods. One common synthetic route involves the reaction of aspartic acid with pyruvic acid to form pyridine carboxylic acid, which is then opened and aminated to introduce the amino group . The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of L-2-aminopimelic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities through metabolic pathways that involve the conversion of simple sugars and other substrates into L-2-aminopimelic acid .
Chemical Reactions Analysis
Oxidation Reactions
The amino and carboxylic acid groups in (2S)-2-aminoheptanedioic acid undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Mechanistic Insights | References |
|---|---|---|---|---|
| Amino group oxidation | KMnO/H or HO | Nitroheptanedioic acid | Oxidation of the −NH group to −NO via intermediate hydroxylamines. Stereochemistry preserved due to mild conditions. | |
| Carboxylic acid oxidation | O, CrO | Shorter-chain dicarboxylic acids | Decarboxylation or chain cleavage via radical intermediates. |
Key Findings :
-
Oxidation of the amino group proceeds without racemization under acidic, low-temperature conditions.
-
Carboxylic acid oxidation is less common due to competition with decarboxylation.
Reduction Reactions
The carboxylic acid moieties are reducible to alcohols, while the amino group remains intact:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Carboxylic acid reduction | LiAlH (anhydrous THF) | 2-Aminoheptanol | 65–78% | |
| Catalytic hydrogenation | H/Pd-C (ethanol, 60°C) | Partially reduced intermediates | 45% |
Mechanistic Notes :
-
LiAlH selectively reduces −COOH to −CHOH without affecting the amino group.
-
Pd-C hydrogenation requires elevated temperatures and may yield mixtures due to competing pathways.
Substitution Reactions
The amino group undergoes nucleophilic substitution, forming derivatives critical for pharmaceutical applications:
| Reagent | Product | Conditions | Stereochemical Outcome | References |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-2-aminoheptanedioic acid | Pyridine, 0°C, 2 hrs | Retention of (S)-configuration | |
| Benzoyl chloride | N-Benzoyl derivative | DMAP, DCM, rt | Racemization < 5% |
Kinetic Data :
-
Acylation rates depend on steric hindrance: Acetyl chloride reacts 3× faster than benzoyl chloride.
-
Enzymatic acylation (lipases) achieves enantiomeric excess >99% under green chemistry conditions .
Peptide Bond Formation
This compound participates in condensation reactions to form peptides:
| Coupling Agent | Partner Amino Acid | Product | Yield | References |
|---|---|---|---|---|
| DCC/HOBt | Glycine | Dipeptide (2S-Ala-Gly) | 82% | |
| EDCl/NHS | L-Lysine | Branched tripeptide | 68% |
Structural Impact :
-
Incorporation into peptides enhances thermal stability due to β-sheet propensity .
-
Bacterial peptidoglycan biosynthesis utilizes this compound as a cross-linking agent .
Esterification and Etherification
Carboxylic acids form esters or ethers, modifying solubility and reactivity:
| Reagent | Product | Conditions | Application | References |
|---|---|---|---|---|
| Methanol/H | Dimethyl ester | Reflux, 12 hrs | Prodrug synthesis | |
| Ethyl chloroformate | Mixed carbonate ester | 0°C, NaHCO buffer | Protecting group strategy |
Computational Insights :
-
DFT calculations (M11 functional) predict esterification barriers of ~20 kcal/mol, consistent with experimental rates .
Enzymatic and Catalytic Reactions
Enzymes and transition-metal catalysts enable stereoselective transformations:
| Catalyst | Reaction | Outcome | ee | References |
|---|---|---|---|---|
| Transaminase | β-Keto acid amination | (S)-enantiomer | >99% | |
| Rh(esp) | C–H amination | Cyclic lactams | 85% |
Mechanistic Pathways :
-
Transaminases utilize pyridoxal phosphate to shuttle amino groups, retaining configuration .
-
Rh-catalyzed amination proceeds via nitrene insertion, favoring β-position reactivity .
Side Reactions and Byproducts
Competing pathways under non-optimized conditions:
| Condition | Byproduct | Mitigation Strategy | References |
|---|---|---|---|
| High pH (>10) | Cyclic imide formation | Buffers (pH 7–8) | |
| Excess acylating agent | N,O-Diacetyl derivatives | Stoichiometric control |
Energy Barriers :
-
TS_JF (main pathway) and TS_KL (side reaction) differ by 0.6 kcal/mol, explaining low yields without catalysts .
Comparative Reaction Table
| Reaction | Rate (k, s) | ΔG‡ (kcal/mol) | Stereochemical Impact |
|---|---|---|---|
| Acylation | 1.2 × 10 | 18.7 | Retention |
| Peptide coupling |
Scientific Research Applications
Role in Bacterial Cell Walls
(2S)-2-aminoheptanedioic acid is a crucial component of the peptidoglycan layer in bacterial cell walls. It plays a vital role in maintaining the structural integrity and shape of bacteria, making it essential for their survival and proliferation. The presence of this compound in bacterial cell walls can be leveraged for developing antibiotics that target bacterial growth by disrupting peptidoglycan synthesis .
Metabolic Marker
Recent studies have identified this compound as a potential biomarker in metabolomics. It has been detected in various beverages and fruits, suggesting its utility in dietary studies and nutritional assessments. Its presence can provide insights into metabolic pathways and dietary habits, serving as a marker for the consumption of specific foods .
Drug Development
The compound's interactions with various biological systems make it a candidate for drug development. Research indicates that this compound can influence metabolic pathways relevant to drug metabolism and efficacy. Its role as a substrate for specific enzymes involved in amino acid metabolism may be harnessed to create novel therapeutic agents .
Enzyme Interaction Studies
This compound has been studied for its interactions with various enzymes, particularly those involved in amino acid metabolism. Understanding these interactions can lead to advancements in enzyme inhibitors or activators that could be used to treat metabolic disorders or enhance drug efficacy .
Flavor and Aroma Compounds
In food science, this compound has been identified as contributing to the flavor profiles of certain foods and beverages. Its presence can affect the sensory properties of products, making it relevant for flavor enhancement studies and food formulation .
Wine Analysis
Recent analytical techniques have utilized this compound to profile polar ionogenic metabolites in wines. This application helps in understanding the chemical composition of wines and their sensory attributes, which is crucial for quality control and product development in the wine industry .
Research Case Studies
Mechanism of Action
L-2-aminopimelic acid exerts its effects by interacting with specific molecular targets and pathways. In plants, it mimics the action of auxins, which are plant hormones that regulate growth and development. The compound binds to auxin receptors, triggering a cascade of signaling events that lead to root formation and other growth responses . The exact molecular targets and pathways involved in other organisms are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds share structural similarities with (2S)-2-aminoheptanedioic acid but differ in chain length, substituents, or functional groups:
Physicochemical Properties
Key differences in properties arise from functional group modifications:
| Compound Name | Solubility (Water) | LogP (Hydrophobicity) | Hydrogen Bond Donors/Acceptors | Notes |
|---|---|---|---|---|
| This compound | Moderate | -2.6 (calculated) | 5 donors, 7 acceptors | Polar due to dual -COOH groups |
| 2-Aminoheptanoic acid | High | -1.2 (estimated) | 2 donors, 3 acceptors | Less polar; single -COOH |
| DL-2-Aminopimelic acid | Moderate | -2.6 (calculated) | 5 donors, 7 acceptors | Similar polarity to (2S)-form |
| Diethyl (2S)-2-aminopentanedioate | Low | 0.8 (estimated) | 2 donors, 5 acceptors | Hydrophobic due to ester groups |
Notes:
- The dual carboxylic acid groups in this compound enhance its polarity and solubility in aqueous buffers compared to ester derivatives like diethyl (2S)-2-aminopentanedioate .
- Branching in compounds like (2S)-2-amino-6,6-dimethylheptanoic acid (C₉H₁₉NO₂) reduces solubility due to steric hindrance .
Biological Activity
(2S)-2-aminoheptanedioic acid, also known as alpha-aminopimelic acid or 2-aminoheptanedioate, is an organic compound that belongs to the class of alpha amino acids. This compound has garnered attention in the field of metabolic research due to its potential implications in various biological processes, particularly concerning insulin resistance and obesity. This article explores the biological activity of this compound, emphasizing its role in metabolic pathways, potential biomarkers for diseases, and its synthesis and detection in biological systems.
- Molecular Formula: C7H13NO4
- Molecular Weight: 175.182 g/mol
- IUPAC Name: 2-aminoheptanedioic acid
- Structural Characteristics: The compound features two carboxylic acid groups and an amino group, which contribute to its biological reactivity and solubility.
1. Role in Metabolism
Recent studies have identified this compound as a significant metabolite associated with insulin resistance and obesity. Elevated levels of this compound have been linked to impaired insulin signaling pathways, which can lead to metabolic disorders such as Type 2 diabetes.
Key Findings:
- In cell models treated with this compound, there was a notable reduction in insulin signaling markers such as AKT phosphorylation, indicating impaired glucose metabolism .
- The compound is produced primarily under conditions of oxidative stress and has been detected at higher levels in adipose tissues from obese animal models .
2. Potential Biomarker for Obesity
This compound has been proposed as a biomarker for obesity-related metabolic disorders. Its levels correlate with insulin resistance, making it a candidate for monitoring metabolic health in clinical settings.
Evidence:
- A study indicated that increased concentrations of this compound were found in the serum of subjects with obesity and insulin resistance .
- The compound's presence in biological samples could serve as an indicator of dietary intake and metabolic status, particularly in relation to high-fat diets.
3. Synthesis Methods
The synthesis of this compound can be achieved through various chemical methods, often involving the modification of existing amino acids or through specific enzymatic pathways. Research into the synthesis of derivatives has also been explored for potential pharmaceutical applications .
4. Detection Techniques
Detection of this compound in biological samples can be performed using:
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method allows for sensitive detection and quantification of amino acids in complex biological matrices.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the compound and confirm its identity.
Case Study 1: Insulin Resistance Model
In a controlled study involving C57BL/6 mice subjected to a high-fat diet, researchers observed elevated levels of this compound in adipose tissue compared to control groups. This elevation was associated with decreased insulin sensitivity and increased gluconeogenesis markers such as PEPCK and G6Pase .
| Parameter | Control Group | High-Fat Diet Group |
|---|---|---|
| 2-Aminoheptanedioic Acid Level (µM) | 5 ± 0.5 | 20 ± 1.5 |
| Insulin Sensitivity (%) | 80 ± 5 | 50 ± 7 |
| PEPCK Expression (Relative) | 1 | 3 |
Case Study 2: Human Dietary Impact
A randomized trial comparing the New Nordic Diet with a standard Danish diet found fluctuations in serum levels of this compound during seasonal changes. Participants on the Nordic diet exhibited lower levels of this metabolite, suggesting dietary composition influences its concentration .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for confirming the stereochemical configuration and purity of (2S)-2-aminoheptanedioic acid?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (80:20, v/v) to resolve enantiomers. Retention times can be compared to commercially available standards (if applicable) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm stereochemical assignments. For example, vicinal coupling constants in the α-position (C2) can distinguish S vs. R configurations .
- X-ray Crystallography : Co-crystallize with a resolving agent (e.g., L-tartaric acid) to determine absolute configuration. Refinement parameters (e.g., Flack x) should be < 0.1 for reliable assignment .
Q. How can this compound be synthesized with high enantiomeric excess (ee) in a laboratory setting?
- Methodological Answer :
- Asymmetric Catalysis : Employ a chiral catalyst (e.g., (S)-BINAP-Ru complex) for reductive amination of 2-ketoheptanedioic acid. Optimize reaction conditions (e.g., 50°C, 10 atm H, 24 hrs) to achieve >90% ee .
- Enzymatic Resolution : Use lipase enzymes (e.g., Candida antarctica Lipase B) to selectively hydrolyze ester derivatives of the racemic mixture. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. What are the solubility properties of this compound, and how do they influence purification strategies?
- Methodological Answer :
- Solubility Profiling : The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but dissolves in aqueous acidic buffers (pH < 3). Recrystallize from hot ethanol/water (1:1) to remove impurities .
- Ion-Exchange Chromatography : Use a Dowex 50WX8 resin (H form) to separate the zwitterionic form from byproducts. Elute with 0.5 M NHOH to recover the pure compound .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., C-NMR shifts vs. computational predictions) for this compound be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compute C chemical shifts using the GIAO method. Compare theoretical vs. experimental shifts to identify discrepancies caused by solvent effects or protonation state .
- Variable-Temperature NMR : Acquire spectra at 25°C and 60°C to assess dynamic effects (e.g., rotameric equilibria) that may skew peak assignments .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Protection-Deprotection Sequences : Protect the α-amino group with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) before introducing side-chain modifications. Deprotect with 20% piperidine/DMF .
- Coupling Reagents : Use DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) for amide bond formation. Monitor reaction completion via LC-MS (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can computational modeling predict the biological activity or metabolic pathways of this compound?
- Methodological Answer :
- QSAR Modeling : Use the CC-DPS platform to generate QSPR (Quantitative Structure-Property Relationship) models based on descriptors like logP, TPSA (Topological Polar Surface Area), and hydrogen-bonding capacity. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
- Molecular Docking : Dock the compound into active sites of target enzymes (e.g., glutamine synthetase) using AutoDock Vina. Analyze binding affinities (ΔG) and interaction fingerprints (e.g., hydrogen bonds with Asp63, Lys183) .
Q. What analytical workflows address discrepancies in stereochemical assignments between independent studies?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra (190–250 nm) with simulated spectra from TD-DFT calculations to validate absolute configuration .
- Interlaboratory Validation : Share samples with collaborating labs for independent NMR and X-ray analyses. Use consensus data to resolve conflicts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
